Cas no 90884-12-1 (Benzenamine, N,N-bis(4-methylphenyl)-4-[2-(4-methylphenyl)ethenyl]-)
90884-12-1 structure
Product Name:Benzenamine, N,N-bis(4-methylphenyl)-4-[2-(4-methylphenyl)ethenyl]-
CAS No:90884-12-1
MF:C29H27N
MW:389.53138756752
CID:788337
PubChem ID:54229592
Update Time:2025-04-19
Benzenamine, N,N-bis(4-methylphenyl)-4-[2-(4-methylphenyl)ethenyl]- Chemical and Physical Properties
Names and Identifiers
-
- Benzenamine, N,N-bis(4-methylphenyl)-4-[2-(4-methylphenyl)ethenyl]-
- 4-methyl-N-(4-methylphenyl)-N-[4-[2-(4-methylphenyl)ethenyl]phenyl]aniline
- N,N-bis(4-methylphenyl)-4-[2-(4-methylphenyl)ethenyl]benzenamine
- 90884-12-1
- SCHEMBL5492449
- 4-Methyl-N-(4-methylphenyl)-N-{4-[2-(4-methylphenyl)ethenyl]phenyl}aniline
- DTXSID10709916
- N,N-bis(4-methylphenyl)-4-[2-(4-methylphenyl) ethenyl]benzenamine
- QIHJIPVNXXFGEW-UHFFFAOYSA-N
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- Inchi: 1S/C29H27N/c1-22-4-10-25(11-5-22)12-13-26-14-20-29(21-15-26)30(27-16-6-23(2)7-17-27)28-18-8-24(3)9-19-28/h4-21H,1-3H3
- InChI Key: QIHJIPVNXXFGEW-UHFFFAOYSA-N
- SMILES: N(C1C=CC(C)=CC=1)(C1C=CC(C)=CC=1)C1C=CC(C=CC2C=CC(C)=CC=2)=CC=1
Computed Properties
- Exact Mass: 389.214
- Monoisotopic Mass: 389.214
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 30
- Rotatable Bond Count: 5
- Complexity: 485
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 1
- Topological Polar Surface Area: 3.2A^2
- XLogP3: 8.5
Benzenamine, N,N-bis(4-methylphenyl)-4-[2-(4-methylphenyl)ethenyl]- Related Literature
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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